molecular formula C42H34O8 B3183159 6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione CAS No. 721924-26-1

6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione

Cat. No.: B3183159
CAS No.: 721924-26-1
M. Wt: 666.7 g/mol
InChI Key: BTGQLABSOYZCLX-UHFFFAOYSA-N
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Description

This compound is a highly complex octacyclic molecule characterized by a fused macrocyclic framework containing six oxygen atoms (hexaoxa) and two ketone functional groups (dione). The IUPAC name specifies an eight-ring system with precise bridgehead positions (e.g., 0⁵,⁴⁷, 0¹³,²²) and conjugated double bonds, indicating a rigid, three-dimensional architecture. Such structures are typically synthesized via multi-step cyclization reactions, often employing templating agents or high-dilution conditions to favor macrocycle formation .

Properties

IUPAC Name

6,9,12,33,36,39-hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34O8/c43-41-31-11-5-13-33-39(31)42(44)40-32(41)12-6-14-34(40)48-24-20-46-22-26-50-36-18-16-28-8-2-4-10-30(28)38(36)37-29-9-3-1-7-27(29)15-17-35(37)49-25-21-45-19-23-47-33/h1-18H,19-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGQLABSOYZCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCOC6=CC=CC7=C6C(=O)C8=C(C7=O)C=CC=C8OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657691
Record name 8,9,11,12,24,25,27,28-Octahydro-18H-17,19-methanodibenzo[s,v]dinaphtho[2,1-h:1',2'-j][1,4,7,12,15,18]hexaoxacyclotricosine-18,36-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721924-26-1
Record name 8,9,11,12,24,25,27,28-Octahydro-18H-17,19-methanodibenzo[s,v]dinaphtho[2,1-h:1',2'-j][1,4,7,12,15,18]hexaoxacyclotricosine-18,36-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione is a complex polycyclic compound with potential biological activities that warrant investigation. Its unique structure suggests various interactions with biological systems.

Chemical Structure and Properties

The compound features a highly intricate polycyclic framework characterized by multiple oxygen and carbon atoms arranged in a specific cyclic configuration. This structure influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC42H34O8
Molecular Weight650.70 g/mol
IUPAC Name6,9...dione
InChI KeyBTGQLABSOYZCLX-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound is limited but suggests several areas of interest:

Antioxidant Activity

Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

Anticancer Potential

Some polycyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or disrupting cell cycle progression. The hexacyclic nature of this compound may enhance its binding affinity to target proteins involved in cancer pathways.

Antimicrobial Effects

There is evidence that similar compounds possess antimicrobial properties against a range of pathogens including bacteria and fungi. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

  • Antioxidant Study : A study examining related compounds demonstrated significant free radical scavenging activity in vitro using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
  • Anticancer Research : In vitro studies on structurally analogous compounds revealed inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values indicating effective concentrations for therapeutic potential.
  • Antimicrobial Testing : A comparative analysis showed that similar polycyclic compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound can be attributed to:

  • Electron Donation : The presence of multiple oxygen atoms may facilitate electron donation mechanisms that neutralize free radicals.
  • Intercalation : The polycyclic structure may allow the compound to intercalate into DNA strands or bind to proteins involved in cell signaling.
  • Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers disrupting microbial membranes leading to cell lysis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s six oxygen atoms and lack of nitrogen contrast with Compound 14’s 8 O and 6 N, suggesting divergent reactivity (e.g., weaker metal-binding affinity compared to N-containing analogs) .
  • Compound 29’s bromophenyl and methoxy groups impart significant steric bulk and lipophilicity, unlike the target’s simpler dione groups, which may enhance water solubility .

Physicochemical Properties

Elemental analysis and solubility trends inferred from substituents:

Compound C (%) H (%) N (%) Calculated Solubility Notes References
Target N/A N/A N/A Moderate (polar diones) Likely polar due to O atoms and ketones N/A
Compound 14 58.80* 6.21* 7.62* Low Phenyl groups reduce solubility
Compound 20 N/A N/A N/A Moderate Mixed O/N may balance polarity

*Data from a structurally similar compound in (C₅₄H₆₈N₆O₁₀Cl₂).

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